molecular formula C11H8N2O4 B14289870 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-28-7

1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B14289870
CAS No.: 113111-28-7
M. Wt: 232.19 g/mol
InChI Key: PFMJBSJTYXLSEH-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrophenyl group attached to a bicyclohexane ring system, which includes an azabicyclo moiety. The compound’s structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures (around -80°C). This reaction forms a cyclopropanedicarboxylic anhydride intermediate, which is then treated with acetyl chloride to yield the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other bicyclic compounds, such as:

Properties

CAS No.

113111-28-7

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

1-(2-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C11H8N2O4/c14-9-7-5-11(7,10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-4,7H,5H2,(H,12,14,15)

InChI Key

PFMJBSJTYXLSEH-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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